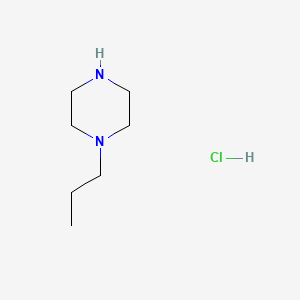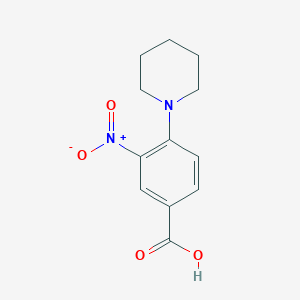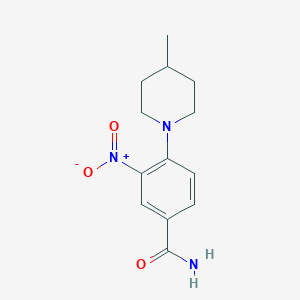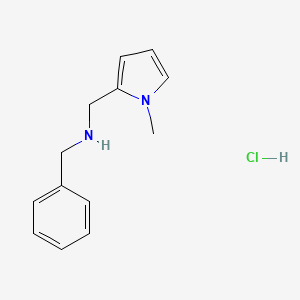
1-丙基哌嗪盐酸盐
描述
1-Propylpiperazine hydrochloride is an organic compound with the molecular formula C7H17ClN2 . It has a molecular weight of 164.67 g/mol . The compound is a solid-powder at ambient temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Propylpiperazine hydrochloride, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Propylpiperazine hydrochloride is1S/C7H16N2.ClH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H . The Canonical SMILES is CCCN1CCNCC1.Cl . Physical and Chemical Properties Analysis
1-Propylpiperazine hydrochloride has a molecular weight of 164.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 164.1080262 g/mol . The topological polar surface area is 15.3 Ų .科学研究应用
合成氘标记化合物:1-丙基哌嗪盐酸盐用于合成氘标记化合物。例如,在合成氘标记的普洛克尔哌嗪(一种用于控制严重恶心和呕吐的药物)时,丙基哌嗪侧链被标记上氘原子 (Hawes et al., 1983)。
有机合成中的催化作用:这种化学物质在各种有机合成过程中充当催化剂。一个例子是它在合成3,4-二氢吡喃并[c]色酮和双香豆素时的应用,使用硅胶结合的N-丙基哌嗪钠丙酸盐作为可回收的碱性催化剂 (Niknam & Jamali, 2012)。
药物开发:1-丙基哌嗪盐酸盐是药物开发中的关键组成部分,例如在合成和表征可能具有降压作用的新化合物方面 (Marvanová等,2016)。
微波辅助合成:该化合物还用于微波辅助合成方法,用于生产芳基哌嗪,这在制药中被广泛使用 (Jaisinghani & Khadilkar, 1997)。
理论化学研究:已进行理论计算,以预测1-丙基哌嗪药物衍生物在水溶液中的酸度,有助于更好地理解它们的化学行为 (Fan et al., 2014)。
生物体液分析:它还用于确定生物体液中的特定化合物,例如在海拉赞(一种治疗丝虫病的药物)的分析中 (Lubran, 1950)。
安全和危害
1-Propylpiperazine hydrochloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
1-Propylpiperazine hydrochloride, a derivative of piperazine, primarily targets the GABA receptors . Piperazine compounds, including 1-Propylpiperazine hydrochloride, are known to mediate their anthelmintic action by generally paralyzing parasites .
Mode of Action
1-Propylpiperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperazine compounds, including 1-propylpiperazine hydrochloride, affect the gabaergic system . The GABAergic system is involved in various physiological functions, including the regulation of muscle tone.
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
The primary result of the action of 1-Propylpiperazine hydrochloride is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This is due to the compound’s interaction with the GABA receptors, leading to hyperpolarization of nerve endings .
生化分析
Biochemical Properties
1-Propylpiperazine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It has been shown to bind to the amine groups in neurotransmitters such as dopamine and tyramine, thereby interfering with neurotransmission . This binding can inhibit the growth of infectious agents and has been observed to have anti-cancer activity . The compound interacts with enzymes and proteins involved in neurotransmitter pathways, affecting their function and stability.
Cellular Effects
1-Propylpiperazine hydrochloride influences various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, leading to cell death . This effect is mediated through the activation of caspase enzymes and the release of cytochrome c from mitochondria, which are key components of the intrinsic apoptotic pathway . Additionally, 1-Propylpiperazine hydrochloride can affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of 1-Propylpiperazine hydrochloride involves its binding interactions with biomolecules. It binds to neurotransmitter receptors and enzymes, modulating their activity and leading to changes in neurotransmission . The compound can inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby altering the levels of these critical signaling molecules. Furthermore, 1-Propylpiperazine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propylpiperazine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Propylpiperazine hydrochloride remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Propylpiperazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of neurotransmitter activity . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and organ damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Propylpiperazine hydrochloride is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 1-Propylpiperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in certain tissues, affecting its localization and activity . Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
1-Propylpiperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-propylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLTBGHRZKNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50733-94-3 | |
| Record name | Piperazine, 1-propyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50733-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40992591 | |
| Record name | 1-Propylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71888-55-6, 50733-94-3 | |
| Record name | Piperazine, 1-propyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propylpiperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73112 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propylpiperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propylpiperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)


![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)





![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)
